3-Chlorophenyl isothiocyanate
Overview
Description
3-Chlorophenyl isothiocyanate is an organic compound with the molecular formula C₇H₄ClNS and a molecular weight of 169.63 g/mol . It is also known by other names such as benzene, 1-chloro-3-isothiocyanato- and isothiocyanic acid, 3-chlorophenyl ester . This compound is characterized by the presence of a chlorine atom attached to a phenyl ring, which is further bonded to an isothiocyanate group.
Mechanism of Action
Target of Action
Isothiocyanates (itcs), a class of compounds to which 3-chlorophenyl isothiocyanate belongs, are known to interact with a variety of intracellular targets, including cytochrome p450 (cyp) enzymes .
Mode of Action
For instance, they can inhibit the activity of CYP enzymes, which play a crucial role in the metabolism of various substances .
Biochemical Pathways
ITCs affect many biochemical pathways. They are involved in antioxidant response, tumorigenesis, apoptosis, cell cycle regulation, and metastasis
Pharmacokinetics
Itcs are generally metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation . These processes can impact the bioavailability of the compound.
Result of Action
Itcs are known to modulate a large number of cancer-related targets or pathways, including inhibition of cyp enzymes, induction of phase ii enzymes via activation of nf-e2-related factor-2 (nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa b (nf-ĸb), inhibition of macrophage migration inhibitory factor (mif), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Action Environment
Factors such as ph and the presence of certain cofactors can influence the formation of itcs from glucosinolates .
Preparation Methods
3-Chlorophenyl isothiocyanate can be synthesized through various methods. One common synthetic route involves the reaction of 3-chloroaniline with thiophosgene . Another method includes the treatment of an alcoholic solution of sym-di-p-chlorophenyl thiourea with iodine . Industrial production often employs the reaction of ammonium 3-chlorophenyldithiocarbamate with lead nitrate . These methods typically require controlled reaction conditions to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
3-Chlorophenyl isothiocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group is susceptible to nucleophilic attack, leading to the formation of various thiourea derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-chloroaniline and carbon dioxide.
Reduction: Electrochemical reduction of this compound can yield thioformamides.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chlorophenyl isothiocyanate has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Chlorophenyl isothiocyanate can be compared with other isothiocyanates such as:
Phenyl isothiocyanate: Lacks the chlorine substituent, making it less reactive in certain nucleophilic substitution reactions.
Benzyl isothiocyanate: Contains a benzyl group instead of a phenyl group, affecting its reactivity and applications.
Allyl isothiocyanate: Known for its natural occurrence in mustard oils and different reactivity profile due to the allyl group.
The presence of the chlorine atom in this compound enhances its reactivity compared to its non-chlorinated counterparts, making it unique for specific applications in synthetic chemistry and biological studies .
Properties
IUPAC Name |
1-chloro-3-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-6-2-1-3-7(4-6)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXCKFMVBAOIFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178634 | |
Record name | Isothiocyanic acid, 3-chlorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2392-68-9 | |
Record name | 3-Chlorophenyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2392-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isothiocyanic acid, 3-chlorophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002392689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorophenylisothiocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132371 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isothiocyanic acid, 3-chlorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chlorophenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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